molecular formula C7H13NO B13321503 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol

3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol

Cat. No.: B13321503
M. Wt: 127.18 g/mol
InChI Key: FPRCMZCDGNPUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-azabicyclo[311]heptan-1-ol is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient. The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The scalability of the reduction of spirocyclic oxetanyl nitriles makes it a viable method for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Further reduction can modify the bicyclic structure.

    Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used.

    Substitution: Nucleophiles such as amines and halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .

Scientific Research Applications

3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol can be compared with other similar compounds such as:

These comparisons highlight the unique features of 3-Methyl-3-azabicyclo[31

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.1.1]heptan-1-ol

InChI

InChI=1S/C7H13NO/c1-8-4-6-2-7(9,3-6)5-8/h6,9H,2-5H2,1H3

InChI Key

FPRCMZCDGNPUQH-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C2)(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.